molecular formula C16H15FN4O5S B11478078 1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone

1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone

Cat. No.: B11478078
M. Wt: 394.4 g/mol
InChI Key: WDTUUAVKBRSSFE-UZYVYHOESA-N
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Description

The compound (1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE is a complex organic molecule characterized by its unique structure, which includes a fluorobenzenesulfonyl group, a dihydrobenzodiazolyl moiety, and a methoxydiazenium-1-olate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the benzodiazole intermediate using a fluorobenzenesulfonyl chloride reagent.

    Formation of the Methoxydiazenium-1-olate Group: This step involves the reaction of the intermediate with methoxyamine and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE exerts its effects involves interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The benzodiazole moiety may also play a role in binding to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE
  • (1Z)-1-{2-[3-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE

Uniqueness

The uniqueness of (1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE lies in the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H15FN4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

(Z)-[2-[3-(4-fluorophenyl)sulfonyl-2H-benzimidazol-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium

InChI

InChI=1S/C16H15FN4O5S/c1-26-18-21(23)10-16(22)19-11-20(15-5-3-2-4-14(15)19)27(24,25)13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3/b21-18-

InChI Key

WDTUUAVKBRSSFE-UZYVYHOESA-N

Isomeric SMILES

CO/N=[N+](/CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)\[O-]

Canonical SMILES

CON=[N+](CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)[O-]

Origin of Product

United States

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